
6-(Trifluoromethyl)quinoxaline-2,3,5(1H)-trione
Description
6-(Trifluoromethyl)quinoxaline-2,3,5(1H)-trione is a heterocyclic compound characterized by the presence of a quinoxaline core with a trifluoromethyl group at the 6-position and trione functionalities at the 2, 3, and 5 positions
Properties
CAS No. |
62083-31-2 |
---|---|
Molecular Formula |
C9H3F3N2O3 |
Molecular Weight |
244.13 g/mol |
IUPAC Name |
5-hydroxy-6-(trifluoromethyl)quinoxaline-2,3-dione |
InChI |
InChI=1S/C9H3F3N2O3/c10-9(11,12)3-1-2-4-5(6(3)15)14-8(17)7(16)13-4/h1-2,15H |
InChI Key |
ICUXQMBLJPDIQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C(=O)N=C2C(=C1C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)quinoxaline-2,3,5(1H)-trione typically involves the condensation of 2-nitroanilines with vicinal diols under transfer hydrogenative conditions. An iron-catalyzed one-pot synthesis method has been reported, where the tricarbonyl (η4-cyclopentadienone) iron complex catalyzes the oxidation of alcohols and the reduction of nitroarenes . This method is advantageous as it does not require external redox reagents or additional bases, and water is liberated as the sole byproduct.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and the use of environmentally benign reagents, are likely to be emphasized in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)quinoxaline-2,3,5(1H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, aminoquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used.
Scientific Research Applications
6-(Trifluoromethyl)quinoxaline-2,3,5(1H)-trione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)quinoxaline-2,3,5(1H)-trione involves its interaction with cellular components, leading to various biological effects:
Comparison with Similar Compounds
2-(Trifluoromethyl)quinoxaline: Shares the trifluoromethyl group but lacks the trione functionalities.
Quinoxaline-2,3-dione: Lacks the trifluoromethyl group but has similar trione functionalities.
Dibenzo[f,h]furo[2,3-b]quinoxaline: A more complex structure with additional fused rings, used in organic light-emitting diodes (OLEDs).
Uniqueness: 6-(Trifluoromethyl)quinoxaline-2,3,5(1H)-trione is unique due to the combination of the trifluoromethyl group and trione functionalities, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of new materials and pharmaceuticals.
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